molecular formula C12H10O4S B7728063 4,4'-Sulfonyldiphenol CAS No. 25641-61-6

4,4'-Sulfonyldiphenol

Cat. No.: B7728063
CAS No.: 25641-61-6
M. Wt: 250.27 g/mol
InChI Key: VPWNQTHUCYMVMZ-UHFFFAOYSA-N
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Description

4,4’-Sulfonyldiphenol, also known as Bis(4-hydroxyphenyl) sulfone, is an organic compound with the molecular formula C12H10O4S. It is a white crystalline solid that is soluble in organic solvents but has limited solubility in water. This compound is widely used in the production of polymers and resins due to its stability and resistance to heat and chemicals .

Mechanism of Action

Target of Action

4,4’-Sulfonyldiphenol, also known as Bisphenol S (BPS), is an organic compound that has two phenol functional groups on either side of a sulfonyl group . It is commonly used in curing fast-drying epoxy resin adhesives . BPS is thought to have estrogenic effects, which can interfere with the levels and action of thyroid hormone, essential for the normal development of the nervous system .

Mode of Action

BPS’s mode of action is thought to be related to its estrogenic effect. It can interfere with the levels and action of thyroid hormone, which is essential for the normal development of the nervous system . This interference regulates the migration and differentiation of neural cells, synaptogenesis, and myelination .

Biochemical Pathways

The potential targets of BPS in prostatic toxicity were primarily enriched in cancer signaling pathways and calcium signaling pathways . These findings suggest that BPS may actively participate in the occurrence and development of prostate inflammation, prostatic hyperplasia, prostate cancer, and other aspects of prostate injury by regulating prostate cancer cell apoptosis and proliferation, activating inflammatory signaling pathways, and modulating prostate adipocytes and fibroblasts .

Pharmacokinetics

It is known that bps is used in various consumer products and can be found in the environment . Therefore, it is likely that humans are exposed to BPS through ingestion, inhalation, and dermal contact.

Result of Action

Exposure to BPS can cause severe reproductive defects, including germline apoptosis and embryonic lethality . It has also been associated with prostate injury, including inflammation, hyperplasia, and cancer . These effects are thought to be due to BPS’s interference with hormonal regulation and its impact on various biochemical pathways .

Action Environment

BPS is more stable to heat and light than Bisphenol A (BPA), another commonly used bisphenol . This stability may influence the compound’s action, efficacy, and stability in the environment. Furthermore, the widespread use of BPS in various consumer products and its presence in the environment means that humans are likely to be exposed to this compound in various settings .

Biochemical Analysis

Biochemical Properties

4,4’-Sulfonyldiphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the estrogen receptor, where 4,4’-Sulfonyldiphenol acts as an endocrine disruptor. This interaction can mimic or inhibit the natural hormone estrogen, leading to altered gene expression and cellular responses. Additionally, 4,4’-Sulfonyldiphenol has been shown to interact with enzymes involved in detoxification processes, such as cytochrome P450 enzymes, influencing their activity and potentially leading to oxidative stress .

Cellular Effects

The effects of 4,4’-Sulfonyldiphenol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to hormone signaling. For instance, 4,4’-Sulfonyldiphenol can activate or inhibit pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, it affects gene expression by binding to nuclear receptors and altering the transcription of target genes. This compound also impacts cellular metabolism by interfering with mitochondrial function, leading to changes in ATP production and reactive oxygen species (ROS) generation .

Molecular Mechanism

At the molecular level, 4,4’-Sulfonyldiphenol exerts its effects through several mechanisms. It binds to estrogen receptors, mimicking the action of natural estrogens and leading to the activation or repression of estrogen-responsive genes. This binding can result in the recruitment of coactivators or corepressors, modulating gene transcription . Additionally, 4,4’-Sulfonyldiphenol can inhibit or activate enzymes such as cytochrome P450, affecting the metabolism of other compounds and leading to potential toxic effects . The compound’s ability to generate oxidative stress through ROS production further contributes to its molecular impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Sulfonyldiphenol have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that 4,4’-Sulfonyldiphenol can persist in the environment and biological systems, leading to prolonged exposure and potential accumulation . Over time, its impact on cellular function can become more pronounced, with chronic exposure resulting in sustained oxidative stress, altered gene expression, and disrupted cellular metabolism .

Dosage Effects in Animal Models

The effects of 4,4’-Sulfonyldiphenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal or subtle effects, while higher doses can lead to significant toxic or adverse effects. Studies have demonstrated that high doses of 4,4’-Sulfonyldiphenol can cause reproductive toxicity, developmental abnormalities, and endocrine disruption in animal models . Threshold effects have been observed, where specific concentrations of the compound trigger noticeable biological responses, highlighting the importance of dosage in evaluating its safety and impact .

Metabolic Pathways

4,4’-Sulfonyldiphenol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s influence on metabolic flux and metabolite levels can disrupt normal metabolic processes, potentially leading to adverse health effects .

Transport and Distribution

Within cells and tissues, 4,4’-Sulfonyldiphenol is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can bind to serum albumin, facilitating its transport in the bloodstream . Additionally, 4,4’-Sulfonyldiphenol can accumulate in lipid-rich tissues, such as adipose tissue, due to its lipophilic nature. This distribution pattern can affect its bioavailability and persistence in the body .

Subcellular Localization

The subcellular localization of 4,4’-Sulfonyldiphenol plays a crucial role in its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its presence in the nucleus allows it to interact with nuclear receptors and influence gene transcription. In the cytoplasm, 4,4’-Sulfonyldiphenol can interact with signaling proteins and enzymes, modulating cellular pathways. Additionally, its localization in mitochondria can impact mitochondrial function and contribute to oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Sulfonyldiphenol is typically synthesized through the sulfonation of phenol using concentrated sulfuric acid. The reaction involves the dehydration of phenol to form phenolsulfonic acid, which then reacts with additional phenol to produce 4,4’-Sulfonyldiphenol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4,4’-Sulfonyldiphenol involves the use of mesitylene as a dehydrating agent to facilitate the reaction. The product is then purified using a methanol-water mixture, resulting in a high-purity compound with a yield of over 95% .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Sulfonyldiphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWNQTHUCYMVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59790-00-0
Record name Phenol, 4,4′-sulfonylbis-, homopolymer
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DSSTOX Substance ID

DTXSID3022409
Record name 4,4'-Sulfonyldiphenol
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Molecular Weight

250.27 g/mol
Source PubChem
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Physical Description

Dry Powder; Pellets or Large Crystals, White solid; [HSDB] Slightly beige crystalline powder; [Acros Organics MSDS]
Record name Phenol, 4,4'-sulfonylbis-
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Record name 4,4'-Sulfonyldiphenol
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Solubility

Insoluble in water, Soluble in ethanol, ether; slightly soluble in benzene, DMSO
Record name Bisphenol S
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Density

1.3663 g/cu cm at 15 °C
Record name Bisphenol S
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Color/Form

White, crystalline powder, Needles (from water), orhombic bipyramidol

CAS No.

80-09-1, 25641-61-6
Record name Bisphenol S
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Record name Sulphonylbisphenol
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Record name 4,4'-Sulfonyldiphenol
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Record name Phenol, 4,4'-sulfonylbis-
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Record name 4,4'-Sulfonyldiphenol
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Record name 4,4'-sulphonyldiphenol
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Record name BISPHENOL S
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Melting Point

240.5 °C
Record name Bisphenol S
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Synthesis routes and methods I

Procedure details

According to DE-A-2,708,388, the reaction of phenol with sulfuric acid in the presence of a solvent, e.g. of an aromatic hydrocarbon, gives bis(4-hydroxyphenyl)sulfone and the isomeric 2,4,-dihydroxydiphenylsulfone in a ratio of about 3:1. In addition, as our own experiments have shown, a small amount of 6-hydroxy[1,3-bis(4-hydroxyphenylsulfonyl)]benzene is formed. The yield and purity of the target product are improved by continuously removing the solvent from the reaction by distillation or by distilling off the product after the reaction has been substantially completed, it being important to carry out the distillation in the temperature range of 160°-200° C., since only under these conditions is isomerization of the 2,4'-isomer to bis(4-hydroxyphenyl)sulfone achieved.
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Synthesis routes and methods II

Procedure details

Since almost no water is contained in the reaction mixture, it is preferable that 4,4′-dihydroxydiphenylsulfone is separated by crystallization by adding phenol to the reaction mixture. The amount of the crystallized 4,4′-dihydroxydiphenylsulfone to provide the content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone in the filtrate obtained by the crystallization of 4,4′-dihydroxydiphenylsulfone, followed by the filtration, can be calculated, and the amount of the added phenol can be obtained based on the solubility using the amount obtained by the calculation. The filtrate having a content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone can be obtained as follows: phenol is added to the reaction mixture; the resultant mixture is heated until the entire fluid becomes homogeneous; the heated fluid is cooled, and crystals of 4,4′-dihydroxydiphenylsulfone are allowed to grow sufficiently and then separated by filtration. Since the crystals of 4,4′-dihydroxydiphenylsulfone separated by the filtration contains phenol and phenolsulfonic acid, it is preferable that the crystals are washed with hot water and dried. The obtained 4,4′-dihydroxydiphenylsulfone has a purity of 95% by weight or greater.
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Synthesis routes and methods III

Procedure details

A reaction mixture comprising 4,4′-dihydroxydiphenylsulfone and 2,4′-dihydroxydiphenylsulfone can be obtained by mixing phenol and sulfuric acid and/or phenolsulfonic acid, followed by heating the resultant mixture and removing formed water by distillation as an azeotrope. It is preferable that the reaction is conducted under a reduced pressure. It is preferable that, where necessary, phenol is added during the reaction to supplement phenol removed to the outside of the system by the azeotropic distillation with water. In general, 4,4′-dihydroxydiphenylsulfone is formed in a greater amount than 2,4′-dihydroxydiphenylsulfone.
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Synthesis routes and methods IV

Procedure details

A mixture of 290 g (3.09 moles) of phenol, 146 g (1.46 moles) of 98% sulfuric acid and 90 g of tetrachloroethane is heated with stirring. When the temperature of the reaction system reaches about 140° C., the mixture begins to boil, giving off an azeotropic mixture of water and tetrachloroethane, which is condensed and separated into two phases, i.e., water and tetrachloroethane. The tetrachloroethane is continuously returned to the reaction mixture. With continuous heating, when the amount of the aqueous phase reaches 45 ml, the temperature of reaction mixture is about 160° C. Subsequently tetrachloroethane containing small amounts of water and phenol is completely distilled off over a period of 4 hours by reducing a pressure of the reaction system to produce the dried reaction mixture in a solid state, while adjusting the temperature to 160° to 170° C. A solution of 62 g of sodium hydroxide in 3.5 l of water is added to the residue, 5 g of active carbon is added to the solution, the mixture is filtered and the filtrate is neutralized with sulfuric acid. The resulting cyrstals are filtered off, then washed with water and dried, giving 332 g of 4,4'-dihydroxydiphenylsulfone, melting at 248° C., in a yield of 91.2% based on the sulfuric acid starting material. When analyzed by gas chromatography, the isomer content is found to be 1.2% in the dried reaction mixture and 0.8% in the product.
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290 g
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Synthesis routes and methods V

Procedure details

A mixture of 290 g (3.09 moles) of phenol, 146 g of 98% sulfuric acid and 150 g of o-dichlorobenzene is heated with stirring. When the temperature of the reaction system reaches about 150° C., the mixture begins to boil, giving off an azeotropic mixture of water and o-dichlorobenzene, which is condensed and separated into two phases, i.e., water and o-dichlorobenzene. The o-dichlorobenzene is continuously returned to the reaction mixture. With continuous heating, when the amount of the aqueous phase reaches 52 ml, the temperature of reaction mixture is about 180° C. Subsequently o-dichlorobenzene containing small amounts of water and phenol is completely distilled off over a period of 3 hours by reducing a pressure of the reaction system to produce the dried reaction mixture in a solid state, while adjusting the temperature to 175° to 185° C. When analyzed by gas chromatography, the dried reaction mixture is found to contain 0.9% by weight of 2,4'-dihydroxydiphenylsulfone based on 4,4'-dihydroxydiphenylsulfone present therein (hereinafter referred to as isomer content). A solution of 62 g of sodium hydroxide in 3.5 l of water is added to the residue, 5 g of active carbon is added to the solution, the mixture is filtered and the filtrate is neutralized with sulfuric acid. The resulting crystals are filtered off, then washed with water and dried, giving 332 g of 4,4'-dihydroxydiphenylsulfone, melting at 248° C., in a yield of 91.2% based on the sulfuric acid starting material. When analyzed by gas chromatography, the product is found to contain 0.8% of isomer content.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-Sulfonyldiphenol?

A1: this compound (BPS) has the molecular formula C12H10O4S and a molecular weight of 250.28 g/mol.

Q2: Is there any spectroscopic data available for BPS?

A2: Yes, BPS has been characterized using various spectroscopic techniques. Researchers have utilized FTIR [, , , , ], 1H NMR [, , , ], 13C NMR [], and F-19 NMR [] to analyze its structure and properties.

Q3: What are the thermal properties of BPS-based epoxy resins?

A3: Studies show that epoxy resins synthesized from BPS exhibit higher thermal stability compared to those made from bisphenol A []. This enhanced thermal stability is evident from higher initial decomposition temperatures (IDT) and peak decomposition temperatures (IPDT) observed in thermogravimetric analysis (TGA).

Q4: Can BPS be used to enhance the properties of other polymers?

A4: Yes, BPS has been successfully incorporated into various polymers to improve their properties. For example, incorporating BPS into sulfonated poly(arylene ether sulfone)s (sPES) led to increased oxidative stability and stronger intermolecular interactions compared to sPES without BPS [].

Q5: Can BPS be utilized to create specific nanostructures?

A5: Research demonstrates the successful utilization of BPS in synthesizing various nanostructures with tailored properties:

  • Nanotubes: BPS, along with hexachlorocyclotriphosphazene, has been used to synthesize polyphosphazene nanotubes. These nanotubes exhibited superior thermal stability and were further decorated with silver nanoparticles for catalytic applications [].
  • Microspheres: Researchers have synthesized highly cross-linked PZS microspheres using BPS and hexachlorocyclotriphosphazene via precipitation polymerization. These microspheres demonstrated superior thermal properties compared to those produced via addition polymerization [].
  • Hollow Microporous Nanoreactors: BPS plays a crucial role in synthesizing hollow microporous organic-inorganic hybrid nanoreactors with a controllable inner cavity size. These nanoreactors, created through a salt-induced liquid-liquid separation process, have shown promise in selective redox reactions due to their unique structure [].

Q6: What catalytic applications have been explored for BPS-derived materials?

A6: BPS-derived materials have shown promising catalytic applications, particularly in the following areas:

* **Reduction of 4-nitrophenol:** Silver nanoparticles decorated on BPS-based polyphosphazene nanotubes demonstrated effective catalytic activity in reducing 4-nitrophenol to 4-aminophenol, a model reaction often used to assess catalytic efficiency [].* **Selective Oxidation of Aromatic Alkanes:**  Nitrogen, phosphorus, and sulfur co-doped hollow carbon shells (NPS-HCS), synthesized using BPS as a precursor, exhibited excellent catalytic activity in the selective oxidation of aromatic alkanes in aqueous solutions [].

Q7: Have there been any computational studies on BPS and its derivatives?

A7: While specific computational studies focusing solely on BPS are limited within the provided research, density functional theory (DFT) calculations have been employed to investigate the properties and behavior of BPS-derived materials. For instance, DFT calculations were used to understand the charge redistribution at the interface of a RuP2-RuS2 heterostructure encapsulated in N, P, and S co-doped porous carbon nanosheets derived from BPS. These calculations revealed that the unique electronic interactions at the interface significantly contribute to the enhanced hydrogen evolution reaction (HER) activity of the material [].

Q8: How do structural modifications of bisphenols, including BPS, influence their binding affinity to serum albumins?

A8: A comparative study [] investigated the binding interactions of various bisphenol analogues, including BPS, with human and bovine serum albumins (HSA and BSA). The study revealed that halogenated bisphenols, like tetrabromobisphenol A (TBBPA) and tetrachlorobisphenol A (TCBPA), exhibited a stronger binding affinity to HSA and BSA compared to BPS, bisphenol A (BPA), and 4,4'-hexafluoroisopropylidenediphenol (BPAF). This suggests that the presence and nature of halogen substituents on the phenolic rings significantly impact the binding interaction with serum albumins.

Q9: How stable are BPS-derived nanomaterials?

A9: BPS-derived nanomaterials have shown promising stability. For example, polyphosphazene-coated superparamagnetic Fe3O4 nanoparticles synthesized using BPS as a cross-linking agent exhibited excellent water dispersibility, colloidal stability, and chemical stability []. This stability is crucial for their potential application in magnetic resonance imaging (MRI) diagnosis.

Q10: What is known about the potential toxicity of BPS?

A10: While this set of research focuses primarily on the material science aspects of BPS, one study [] investigated the obesogenic effects of perinatal BPS exposure in mice. This highlights the growing concern regarding the potential health effects of BPS and the need for further research in this area.

Q11: What is the environmental occurrence of BPS compared to other bisphenol analogues?

A11: A study [] investigating indoor dust samples from the United States and several Asian countries found that BPS was the second most prevalent bisphenol analogue detected, after Bisphenol A (BPA). This suggests that BPS is a ubiquitous environmental contaminant, raising concerns about potential human exposure and associated health risks.

Q12: What analytical techniques are used to characterize and quantify BPS?

A12: Several analytical techniques have been employed for the characterization and quantification of BPS and its derivatives:

* **Spectroscopy:** FTIR [, , , , ] and NMR (1H, 13C, 19F) [, , , ] are commonly used for structural analysis.* **Microscopy:** SEM and TEM [, , , ] provide insights into the morphology and size of BPS-derived nanomaterials.* **Chromatography:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized to determine BPS concentrations in environmental samples like indoor dust [].* **Thermal Analysis:**  TGA and DSC [, , , , , ] help assess the thermal properties of BPS-based materials.

Q13: What is known about the biocompatibility and biodegradability of BPS-derived materials?

A13: Research [] indicates that BPS-derived polyphosphazene coatings on superparamagnetic Fe3O4 nanoparticles exhibit promising biocompatibility, with negligible cytotoxicity observed in HeLa cells. Additionally, the PZS layer showed signs of degradation under neutral and acidic conditions, breaking down into less harmful substances like this compound, phosphate, and ammonia.

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